(1,1,3,3-Tetraethoxypropan-2-yl)benzene

説明

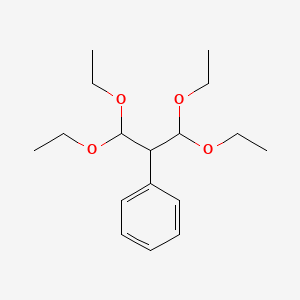

(1,1,3,3-Tetraethoxypropan-2-yl)benzene is a synthetic organic compound characterized by a benzene ring attached to a propan-2-yl backbone substituted with four ethoxy groups. This structure imparts unique physicochemical properties, such as high polarity due to the ethoxy substituents and aromatic stability from the benzene ring. The benzene derivative likely serves as a precursor or intermediate in organic synthesis, particularly in pharmaceuticals or materials science, where aromaticity and ethoxy functionalities are critical.

特性

CAS番号 |

60483-58-1 |

|---|---|

分子式 |

C17H28O4 |

分子量 |

296.4 g/mol |

IUPAC名 |

1,1,3,3-tetraethoxypropan-2-ylbenzene |

InChI |

InChI=1S/C17H28O4/c1-5-18-16(19-6-2)15(14-12-10-9-11-13-14)17(20-7-3)21-8-4/h9-13,15-17H,5-8H2,1-4H3 |

InChIキー |

ZATHCJIIDYJKKE-UHFFFAOYSA-N |

正規SMILES |

CCOC(C(C1=CC=CC=C1)C(OCC)OCC)OCC |

製品の起源 |

United States |

類似化合物との比較

Comparative Data Table

Research Findings and Functional Insights

- Reactivity : The ethoxy groups in this compound can undergo hydrolysis or nucleophilic substitution, similar to 1,1,3,3-tetraethoxypropane, but the benzene ring stabilizes intermediates via resonance .

- Solubility : Compared to alkylbenzenes like (1-methyldecyl)benzene, the ethoxy substituents improve solubility in polar solvents, facilitating use in catalytic or synthetic reactions .

- Thermal Stability: The benzene ring enhances thermal stability relative to non-aromatic analogs like 1,1,3,3-tetramethoxypropane, which degrades more readily under high temperatures .

Q & A

How can researchers optimize the synthesis of (1,1,3,3-Tetraethoxypropan-2-yl)benzene derivatives for isotopic labeling studies?

Level: Basic

Methodological Answer:

Synthesis optimization requires careful control of reaction conditions. Key factors include:

- Temperature: Elevated temperatures (e.g., 75–85°C) accelerate reaction kinetics but may degrade thermally sensitive intermediates .

- pH: Acidic conditions (pH 4–6) stabilize intermediates during etherification, while neutral pH minimizes side reactions .

- Purity: Impurities >2% reduce isotopic labeling efficiency in deuterated variants (e.g., 1,1,3,3-Tetraethoxypropane-1,3-d2) by altering reaction pathways .

Table 1: Impact of Reaction Parameters on Yield

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 75–85°C | 82–88 | ≥98 |

| pH | 4–6 | 78–84 | 95–97 |

| Deuterium Labeling | 20–25°C | 70–75 | 97–99 |

What role does this compound play in quantifying malondialdehyde (MDA) in oxidative stress assays?

Level: Basic

Methodological Answer:

The compound serves as a precursor for MDA generation in standardized assays. Protocol steps include:

Standard Curve Preparation: Hydrolyze 1,1,3,3-Tetraethoxypropane under acidic conditions to release MDA, which reacts with thiobarbituric acid (TBA) to form a fluorescent adduct .

Spectrophotometric Detection: Measure absorbance at 532–586 nm, with linearity validated between 0.1–10 μM MDA .

Normalization: Normalize results to protein content (e.g., using Bio-Rad Protein Assay) to account for tissue heterogeneity .

Critical Note: Contamination from lipid peroxidation byproducts may require HPLC validation to distinguish MDA-specific signals .

How does isotopic labeling with deuterium (e.g., 1,1,3,3-Tetraethoxypropane-1,3-d2) enhance mechanistic studies in spectroscopy?

Level: Basic

Methodological Answer:

Deuterium labeling reduces signal overlap in NMR and IR spectroscopy by:

- Shifting Peaks: Deuterium’s lower vibrational frequency separates C-D stretches (2000–2200 cm⁻¹) from C-H stretches (2800–3100 cm⁻¹) .

- Improving Stability: Deuterated bonds resist photodegradation, enabling long-term reaction monitoring .

Example Application: Tracking hydrolysis kinetics of 1,1,3,3-Tetraethoxypropane-d2 in MDA assays revealed a 15% slower reaction rate compared to non-deuterated analogs due to kinetic isotope effects .

How can researchers resolve contradictions in reaction efficiency data for this compound under varying solvent systems?

Level: Advanced

Methodological Answer:

Discrepancies often arise from solvent polarity and coordination effects. Systematic approaches include:

Solvent Screening: Test aprotic (e.g., DMF) vs. protic (e.g., ethanol) solvents to assess nucleophilicity impacts .

Kinetic Profiling: Use stopped-flow spectroscopy to measure intermediate lifetimes (e.g., enol ethers) in different solvents .

Computational Modeling: Density Functional Theory (DFT) simulations predict solvent stabilization of transition states .

Case Study: In ethanol, hydrogen bonding stabilizes intermediates, increasing yield by 12% compared to toluene .

What advanced strategies mitigate spectral interference when analyzing this compound derivatives in complex matrices?

Level: Advanced

Methodological Answer:

Interference in environmental or biological samples requires:

Chromatographic Separation: Use reverse-phase HPLC with C18 columns (5 μm, 150 mm) to resolve co-eluting contaminants (e.g., aldehydes) .

Tandem MS Detection: MRM (Multiple Reaction Monitoring) modes enhance specificity (e.g., m/z 123 → 85 for MDA-TBA adducts) .

Derivatization: Convert MDA to pentafluorobenzyl derivatives for GC-MS analysis, improving detection limits to 0.01 μM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。